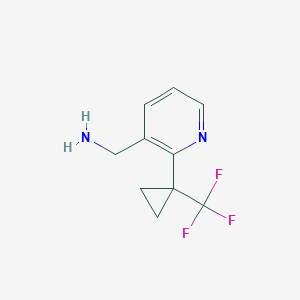
(2-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanamine is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a pyridine ring and a methanamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Pyridine Ring Formation: The pyridine ring can be constructed through a condensation reaction involving appropriate precursors.
Methanamine Group Addition:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
(2-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonates can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution reactions can result in various substituted derivatives.
科学的研究の応用
(2-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of drugs targeting specific biological pathways.
Materials Science: The unique structural features of the compound make it a candidate for the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Research: The compound is used in biological studies to investigate its effects on various biological systems and its potential as a tool for probing specific biochemical pathways.
Industrial Applications: The compound may be used in the synthesis of other valuable chemicals or as a component in industrial processes requiring specific chemical properties.
作用機序
The mechanism of action of (2-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and cyclopropyl ring contribute to the compound’s unique reactivity and binding affinity. The compound may act as an inhibitor or activator of specific enzymes or receptors, modulating their activity and influencing various biological processes.
類似化合物との比較
Similar Compounds
(2-(Trifluoromethyl)pyridin-3-yl)methanamine: This compound lacks the cyclopropyl ring but retains the trifluoromethyl and pyridine moieties.
Cyclopropyl(2-(trifluoromethyl)pyridin-3-yl)methanamine: Similar structure but with variations in the position of the trifluoromethyl group.
Uniqueness
(2-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanamine is unique due to the presence of both the trifluoromethyl group and the cyclopropyl ring, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound for various applications in research and industry.
特性
分子式 |
C10H11F3N2 |
|---|---|
分子量 |
216.20 g/mol |
IUPAC名 |
[2-[1-(trifluoromethyl)cyclopropyl]pyridin-3-yl]methanamine |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)9(3-4-9)8-7(6-14)2-1-5-15-8/h1-2,5H,3-4,6,14H2 |
InChIキー |
RKAICHRHRDGHKP-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=C(C=CC=N2)CN)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S,4S,10S)-4,12-diacetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B14793916.png)
![Benzyl 4-[[2-aminopropanoyl(ethyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14793919.png)
![Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-[4-(dimethylamino)phenyl]-7-phenyl-](/img/structure/B14793923.png)
![3,6-Dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B14793935.png)
![benzyl 4-[(10R,13R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14793949.png)
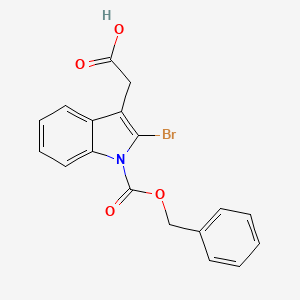
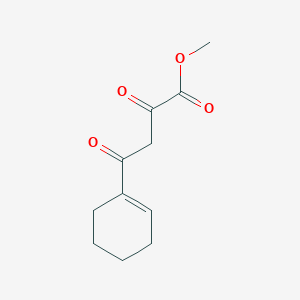

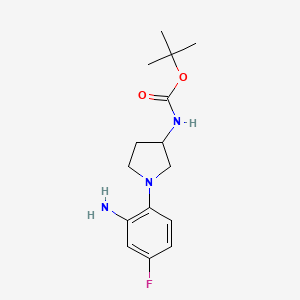
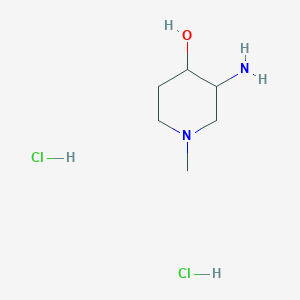
![(4aR,10aS)-6-Bromo-10a-(2,4-difluorophenyl)-9-methoxy-4a,5,10,10a-tetrahydro-4H-[1,3]thiazino[5,4-g]isoquinolin-2-amine](/img/structure/B14793982.png)
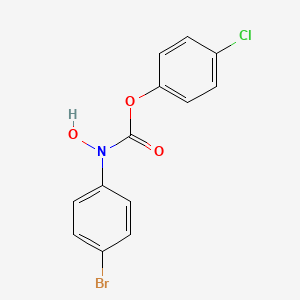
![Benzyl 2-[(2-amino-4-methylpentanoyl)amino]-3-phenylpropanoate;2,2,2-trifluoroacetic acid](/img/structure/B14793999.png)

